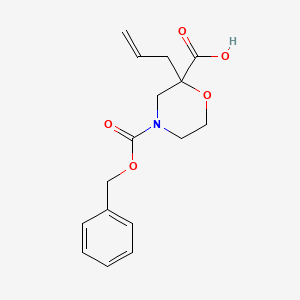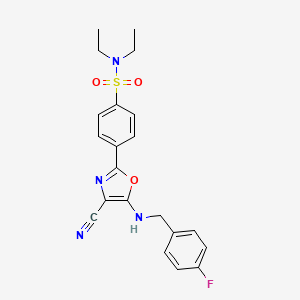![molecular formula C12H17N3O B2489463 2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018163-52-4](/img/structure/B2489463.png)
2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[3,4-b]pyridine derivatives are known to play an essential role in various types of tumors. Targeting these derivatives represents an attractive strategy for cancer therapy .
Synthesis Analysis
There are several synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives. These methods are systematized according to the method to assemble the pyrazolopyridine system .Chemical Reactions Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives involves various chemical reactions. The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Aplicaciones Científicas De Investigación
Kinase Inhibition
2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one belongs to the pyrazolo[3,4-b]pyridine class, which is versatile in the design of kinase inhibitors due to its ability to interact with kinases via multiple binding modes. This scaffold is frequently encountered in kinase inhibitors, targeting the hinge region of the kinase. Its structural elements allow for the formation of additional interactions in the kinase pocket, which provides potency and selectivity, making it a key scaffold in kinase inhibitor design (Wenglowsky, 2013).
Synthetic Flexibility and Physical Properties
The pyrazolo[3,4-b]pyridine core is often utilized for its synthetic flexibility and advantageous physical properties. It shares elements with both pyrrolo[2,3-b]pyridine and indazole, enabling it to achieve multiple kinase binding modes. This versatility is not only beneficial for intellectual property considerations but also enhances inhibitor activity and physical properties, providing an advantage in drug development processes (Wenglowsky, 2013).
Broad Spectrum of Biological Activities
Pyrazolopyrimidines, closely related to pyrazolo[3,4-b]pyridines, exhibit a wide range of biological activities. Their structural resemblance to purines has spurred investigations into their therapeutic significance. They have been studied for their roles in various disease conditions, showcasing their potential as central nervous system agents, cardiovascular agents, and anticancer agents. The synthesis and medicinal aspects, including structure-activity relationships, have been extensively explored, highlighting the medicinal significance of this class of compounds (Chauhan & Kumar, 2013).
Application in Synthesis of Optoelectronic Materials
Quinazolines and pyrimidines, which share structural features with pyrazolo[3,4-b]pyridines, have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These applications underscore the potential of heterocyclic compounds in the development of materials for organic light-emitting diodes and other optoelectronic devices (Lipunova et al., 2018).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-butyl-3,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-4-5-6-15-9(3)11-8(2)7-10(16)13-12(11)14-15/h7H,4-6H2,1-3H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKOSKLZIZEHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C2C(=CC(=O)NC2=N1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2489381.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2489384.png)

![3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2489386.png)
![N-(3-chlorophenyl)-7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2489389.png)



![3-(tert-butyl)-8b-hydroxy-4-oxo-4,8b-dihydroindeno[1,2-c]pyrazole-1(3aH)-carboxamide](/img/structure/B2489394.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2489400.png)
![(2,4-Dimethylthiazol-5-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489403.png)